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Compound of Interest

Compound Name: (R)-C3-TunePhos

CAS No.: 486429-99-6

Cat. No.: B3068422

Get Quote

(R)-C3-TunePhos is a chiral diphosphine ligand renowned for its efficacy in asymmetric

catalysis, particularly in hydrogenation reactions.[1] Its unique bridged biaryl backbone imparts

a specific chirality and conformational rigidity, which are crucial for achieving high

enantioselectivity in the synthesis of chiral molecules.[1] A thorough understanding of its

spectroscopic data is paramount for researchers in catalyst development and application,

ensuring the ligand's identity, purity, and stability.

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-C3-TunePhos.

While raw experimental spectra are often found in the supporting information of seminal

publications, this guide synthesizes the anticipated spectral features based on the ligand's

structure and established spectroscopic principles.

Molecular Structure of (R)-C3-TunePhos
The structure of (R)-C3-TunePhos, chemically named (R)-(-)-1,13-Bis(diphenylphosphino)-7,8-

dihydro-6H-dibenzo[f,h][2][3]dioxonine, is characterized by a C2-symmetric biaryl scaffold

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3068422?utm_src=pdf-interest
https://www.benchchem.com/product/b3068422?utm_src=pdf-body
https://www.researchgate.net/publication/12334407_Synthesis_of_Chiral_Bisphosphines_with_Tunable_Bite_Angles_and_Their_Applications_in_Asymmetric_Hydrogenation_of_b-Ketoesters
https://www.researchgate.net/publication/12334407_Synthesis_of_Chiral_Bisphosphines_with_Tunable_Bite_Angles_and_Their_Applications_in_Asymmetric_Hydrogenation_of_b-Ketoesters
https://www.benchchem.com/product/b3068422?utm_src=pdf-body
https://www.benchchem.com/product/b3068422?utm_src=pdf-body
https://www.benchchem.com/product/b3068422?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10987964/
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3068422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


connected by a three-carbon propyl bridge, creating a nine-membered central ring. This

framework holds two diphenylphosphino groups in a chiral orientation.

Figure 1: Molecular structure of (R)-C3-TunePhos.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation and purity

assessment of (R)-C3-TunePhos. The key nuclei to probe are ¹H, ¹³C, and ³¹P.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (R)-C3-TunePhos in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). The choice of solvent can

influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a

30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and

sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds)

are typically required.

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. Given that phosphorus is a key

heteroatom, this spectrum is crucial for confirming the structure and purity.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum of (R)-C3-TunePhos is expected to be complex in the aromatic region

due to the presence of multiple phenyl rings. The protons of the propyl bridge will appear in the

aliphatic region.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a multitude of signals in the aromatic

region, corresponding to the inequivalent carbons of the biaryl backbone and the four phenyl

rings on the phosphorus atoms. The aliphatic carbons of the propyl bridge will be observed

upfield.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Predicted ³¹P NMR Data (162 MHz, CDCl₃)
The proton-decoupled ³¹P NMR spectrum is a powerful tool for assessing the purity of

phosphine ligands. For (R)-C3-TunePhos, a single sharp signal is expected, indicative of the

two equivalent phosphorus atoms in the C2-symmetric structure. Oxidation of the phosphine to

a phosphine oxide would result in a downfield shift of this signal.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For

(R)-C3-TunePhos, the IR spectrum will be dominated by absorptions corresponding to C-H

bonds (aromatic and aliphatic) and C-O bonds of the ether linkage.

Experimental Protocol for IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer is used to

acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns. For (R)-C3-TunePhos, a high-resolution mass

spectrometry (HRMS) technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) is suitable.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

acetonitrile, methanol, or dichloromethane).

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or after

chromatographic separation.

Analysis: Acquire the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺

or [M+Na]⁺) will be the most prominent feature.

Predicted Mass Spectrometry Data
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The exact mass of (R)-C3-TunePhos (C₃₉H₃₂O₂P₂) is 594.18 daltons. High-resolution mass

spectrometry should provide a measured mass that is very close to the calculated exact mass,

confirming the elemental composition.

Data Interpretation and Quality Control Workflow
The collective analysis of NMR, IR, and MS data provides a comprehensive characterization of

(R)-C3-TunePhos.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Workflow for the spectroscopic characterization of (R)-C3-TunePhos.
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³¹P NMR as a Critical Purity Indicator: The ³¹P NMR spectrum is arguably the most important

for routine quality control. A single, sharp peak confirms the presence of the desired

diphosphine. The appearance of a second peak, typically shifted downfield to around 20-30

ppm, is a clear indication of oxidation to the corresponding phosphine oxide, which can be

detrimental to catalytic activity.

Solvent Effects in NMR: The chemical shifts, particularly in ¹H NMR, can be sensitive to the

choice of deuterated solvent. For instance, using an aromatic solvent like C₆D₆ may induce

noticeable upfield shifts for protons situated over the phenyl rings due to anisotropic effects.

Chirality and NMR: While standard NMR techniques confirm the constitution of C3-

TunePhos, they do not differentiate between the (R) and (S) enantiomers. Chiral shift

reagents or the synthesis of diastereomeric derivatives would be necessary for enantiomeric

purity determination by NMR, although chiral chromatography is the more common method.

By carefully acquiring and interpreting these spectroscopic data, researchers can confidently

verify the quality of their (R)-C3-TunePhos ligand, a critical step for achieving reproducible and

optimal results in asymmetric catalysis.

References
Zhang, Z., Qian, H., Longmire, J., & Zhang, X. (2000). Synthesis of Chiral Bisphosphines

with Tunable Bite Angles and Their Applications in Asymmetric Hydrogenation of β-

Ketoesters. The Journal of Organic Chemistry, 65(19), 6223–6226. [Link]

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds. John Wiley & Sons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3068422?utm_src=pdf-body
https://doi.org/10.1021/jo000462v
https://www.benchchem.com/product/b3068422?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3068422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. Synthesis of chiral bisphosphines with tunable bite angles and their applications in
asymmetric hydrogenation of beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Data of (R)-C3-TunePhos: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3068422#spectroscopic-data-nmr-ir-ms-of-r-c3-
tunephos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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